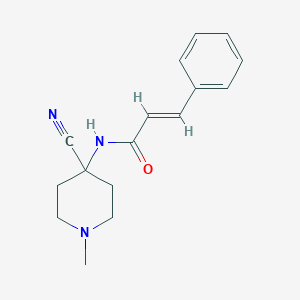![molecular formula C8H4ClF3N4 B2414401 5-Cloro-1-[3-(trifluorometil)fenil]tetrazol CAS No. 98159-08-1](/img/structure/B2414401.png)
5-Cloro-1-[3-(trifluorometil)fenil]tetrazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” is a chemical compound with the molecular formula C8H4ClF3N4 . It is a member of the tetrazole family, which are heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .
Molecular Structure Analysis
The molecular structure of “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” consists of a tetrazole ring attached to a phenyl ring which has a trifluoromethyl group and a chlorine atom .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” include a molecular weight of 248.59 g/mol . On heating, tetrazoles decompose and emit toxic nitrogen fumes .
Aplicaciones Científicas De Investigación
- Química del clic implica reacciones eficientes y modulares para ensamblar moléculas complejas. 5-Cloro-1-[3-(trifluorometil)fenil]tetrazol sirve como un reactivo versátil en reacciones de clic. Por ejemplo, se ha utilizado durante la síntesis de nuevos donantes de glicósidos con grupos O-(1-feniltetrazol-5-il) anoméricos .
- Los tetrazoles N-sustituidos, incluido el 5-fenil-1H-tetrazol, han demostrado efectos antiinflamatorios. Los investigadores sintetizaron 1-[5-(fenil sustituido)-1-fenil-4,5-dihidro-1H-pirazol-3-il]-5-fenil-1H-tetrazoles para evaluar su potencial antiinflamatorio .
Química del clic y síntesis
Actividad antiinflamatoria
Safety and Hazards
Direcciones Futuras
While specific future directions for “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” are not mentioned, tetrazoles in general have been found to have extraordinary stability under metabolic conditions and many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . This suggests potential future research directions in exploring the biological activities of “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole”.
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Tetrazoles are known for their ability to form stable metallic compounds and molecular complexes due to the high electron density of the tetrazole nitrogen . This property may play a role in its interaction with its targets.
Biochemical Pathways
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can influence various biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to be soluble in water and acetonitrile , which could potentially influence their bioavailability.
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have diverse molecular and cellular effects.
Action Environment
It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.
Análisis Bioquímico
Biochemical Properties
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .
Temporal Effects in Laboratory Settings
Tetrazoles are known to be stable and resistant to degradation , suggesting that they could have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Tetrazoles are known to be resistant to biological degradation , suggesting that they could interact with various enzymes and cofactors and potentially affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-7-13-14-15-16(7)6-3-1-2-5(4-6)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIULIRBKKDLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)
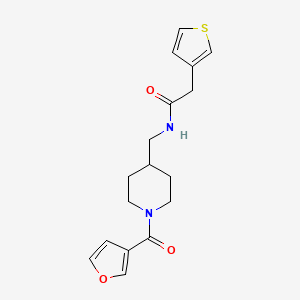
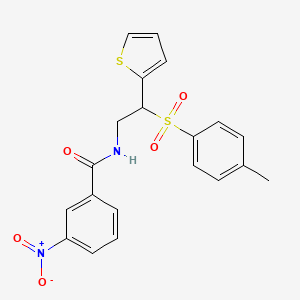
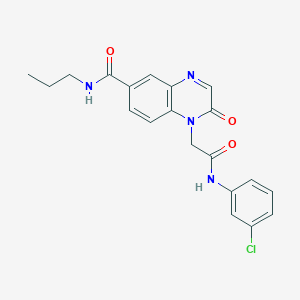
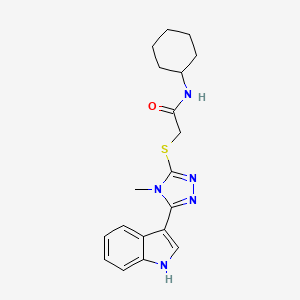
![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)
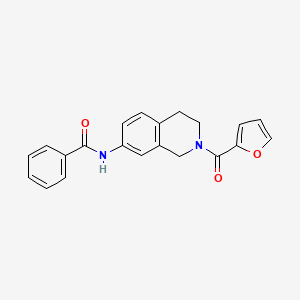
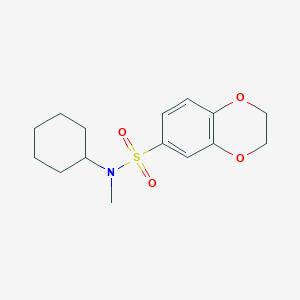
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2414340.png)
